5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
Overview
Description
5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of several heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the thiophene moiety, and finally the construction of the oxazole ring. Common reagents used in these reactions include hydrazine derivatives, thiophene-2-carboxaldehyde, and various acylating agents. Reaction conditions often involve refluxing in solvents such as ethanol or acetic acid, with catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxaldehyde.
Pyrazole derivatives: Compounds with the pyrazole ring, such as 1-phenyl-3-methyl-5-pyrazolone.
Oxazole derivatives: Compounds featuring the oxazole ring, such as 2,5-dimethyl-1,3-oxazole.
Uniqueness
What sets 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide apart is its unique combination of three different heterocyclic rings, each contributing to its overall chemical and biological properties. This structural complexity allows for a diverse range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-phenyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-18(15-11-16(24-21-15)13-5-2-1-3-6-13)20-17-8-9-19-22(17)12-14-7-4-10-25-14/h1-11H,12H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLIWOQULMUKKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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